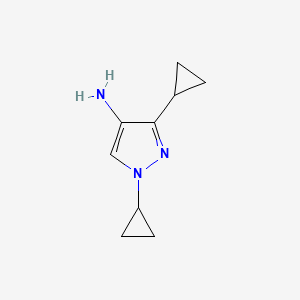
2-Fluoro-5-trifluoromethylbenzyl mercaptan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-trifluoromethylbenzyl mercaptan is an organic compound with the molecular formula C8H6F4S It is characterized by the presence of a benzyl mercaptan group substituted with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-trifluoromethylbenzyl mercaptan typically involves the reaction of 2-Fluoro-5-trifluoromethylbenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-trifluoromethylbenzyl mercaptan undergoes various chemical reactions, including:
Oxidation: The mercaptan group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted benzyl mercaptans.
Scientific Research Applications
2-Fluoro-5-trifluoromethylbenzyl mercaptan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercaptan group.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-trifluoromethylbenzyl mercaptan involves the interaction of its mercaptan group with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of enzyme activity or protein function. The presence of fluorine and trifluoromethyl groups enhances its reactivity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzyl mercaptan
- 5-Trifluoromethylbenzyl mercaptan
- 2-Fluoro-4-trifluoromethylbenzyl mercaptan
Uniqueness
2-Fluoro-5-trifluoromethylbenzyl mercaptan is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzyl ring. This unique structure imparts distinct chemical properties, such as increased reactivity and specificity, making it valuable for various applications.
Properties
Molecular Formula |
C8H6F4S |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]methanethiol |
InChI |
InChI=1S/C8H6F4S/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2 |
InChI Key |
ZLXOHRBMDMJYRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CS)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


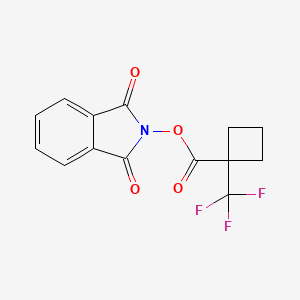
![3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)

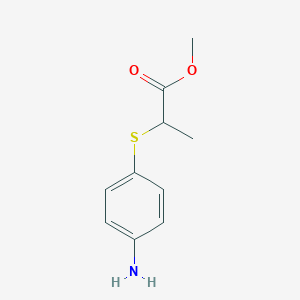

![3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13576514.png)
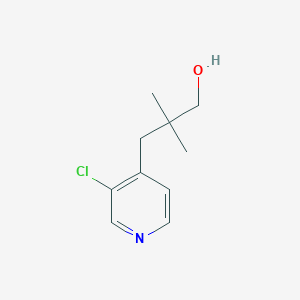
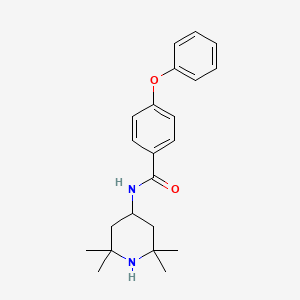

![2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one](/img/structure/B13576529.png)

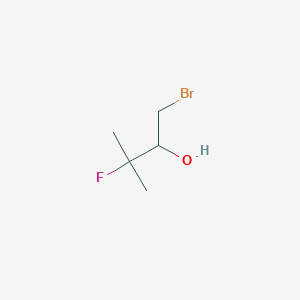
![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
